CY477Rqr44

Description

Overview of Triacylglycerol Biosynthesis and Cellular Lipid Metabolism

Triacylglycerol biosynthesis primarily occurs in the endoplasmic reticulum (ER) through the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway. nih.govnih.govlibretexts.org This pathway involves the sequential acylation of glycerol-3-phosphate. Initially, glycerol-3-phosphate is acylated by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA). nih.gov LPA is then acylated by acylglycerophosphate acyltransferase (AGPAT) to produce phosphatidic acid (PA). nih.gov PA is subsequently hydrolyzed by phosphatidic acid phosphatase (PAP), also called lipin, to yield diacylglycerol (DAG). nih.gov The final and committed step in TAG synthesis is the acylation of DAG. nih.govnih.gov

While the Kennedy pathway is the major route in most mammalian cells, a monoacylglycerol (MAG) pathway is particularly important in intestinal enterocytes for the absorption of dietary fats. libretexts.org In this pathway, 2-monoacylglycerols are acylated to form DAG, which is then converted to TAG. libretexts.org

Cellular lipid metabolism is a complex network involving the synthesis, storage, mobilization, and breakdown of various lipid species, including fatty acids, phospholipids, cholesterol, and TAGs. Lipid droplets serve as dynamic organelles for neutral lipid storage, composed of a core of TAGs and sterol esters surrounded by a phospholipid monolayer. libretexts.orgmolbiolcell.org The balance between TAG synthesis and lipolysis (breakdown) is tightly regulated to maintain cellular and systemic energy homeostasis. nih.gov

Diacylglycerol O-acyltransferase 1 (DGAT1) as a Central Enzyme in Lipid Homeostasis

Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final step of TAG synthesis: the transfer of an acyl group from fatty acyl-CoA to the sn-3 hydroxyl group of DAG to form TAG. nih.govnih.govcrimsonpublishers.compatsnap.com In mammals, two main isoforms of DGAT have been identified: DGAT1 and DGAT2. nih.govresearchgate.net These enzymes belong to different protein families and exhibit distinct tissue expression patterns and potential roles in lipid metabolism. nih.govresearchgate.netsci-hub.se DGAT1 is widely expressed but is particularly abundant in the small intestine, adipose tissue, and liver. crimsonpublishers.comresearchgate.net It plays a crucial role in the absorption of dietary fat and the re-esterification of fatty acids. researchgate.netplos.orgcreative-diagnostics.comresearchgate.net DGAT1's activity is pivotal for maintaining cellular and systemic lipid homeostasis. patsnap.com

Structural Architecture and Enzymatic Catalysis of DGAT1.

DGAT1 is a multipass transmembrane protein primarily located in the endoplasmic reticulum membrane. sci-hub.sebcm.eduwikipedia.org Structural studies using cryo-electron microscopy have revealed that human DGAT1 forms a homodimer. sci-hub.seresearchgate.netnih.gov Each DGAT1 protomer consists of nine transmembrane helices, with the N-terminus facing the cytosol and the C-terminus facing the ER lumen. sci-hub.sesci-hub.se Eight of these helices form a conserved structural fold known as the MBOAT (membrane-bound O-acyltransferase) fold. sci-hub.se

The enzyme's active site is located within a large cavity or "reaction chamber" embedded within the membrane bilayer. sci-hub.seresearchgate.netbcm.edusci-hub.se This chamber provides a hydrophobic environment for the enzymatic reaction and has separate entrances for its two substrates, fatty acyl-CoA and diacylglycerol. researchgate.netsci-hub.se The acyl-CoA substrate binds to DGAT1 on the cytosolic side, with the acyl chain extending into a hydrophobic channel within the reaction chamber. sci-hub.sesci-hub.se A conserved catalytic histidine residue (His415 in human DGAT1) is located near the thioester bond of acyl-CoA, suggesting its involvement in the catalytic mechanism. sci-hub.senih.govsci-hub.se A lipid-like density, potentially representing the DAG substrate, has also been observed within the reaction center. sci-hub.senih.gov The N-terminus of DGAT1 is involved in the dimerization of the enzyme and is required for enzymatic activity. researchgate.netsci-hub.se

Substrate Specificity and Reaction Mechanisms of DGAT1.

DGAT1 catalyzes the transfer of a fatty acyl group from fatty acyl-CoA to the sn-3 hydroxyl group of DAG. nih.govnih.govcrimsonpublishers.compatsnap.com While both DGAT1 and DGAT2 perform this reaction, they exhibit differences in substrate preference. nih.govmdpi.com Studies suggest that DGAT1 has a broader acyl-acceptor substrate specificity compared to DGAT2. sci-hub.se In competition assays, DGAT1 has shown a preference for monounsaturated fatty acyl-CoAs, such as oleoyl-CoA (18:1), over saturated fatty acyl-CoAs like palmitoyl-CoA (16:0). nih.gov In vitro kinetic analyses with purified human DGAT1 indicate that it can utilize various fatty acyl-CoA substrates, including 16:0, 16:1, 18:0, and 18:1 fatty acids, for transfer to DAG. sloankettering.edu

The reaction mechanism involves the positioning of the substrates within the hydrophobic reaction chamber. The catalytic histidine residue is thought to play a key role in facilitating the nucleophilic attack of the sn-3 hydroxyl group of DAG on the carbonyl carbon of the fatty acyl-CoA thioester bond, leading to the formation of a new ester bond and the release of CoASH and TAG. sci-hub.senih.gov The structural architecture of the active site and the distinct substrate binding channels contribute to the enzyme's specificity and catalytic efficiency. researchgate.netsci-hub.se

Post-Translational and Transcriptional Regulation of DGAT1 Activity and Expression.

DGAT1 activity and expression are subject to regulation at both transcriptional and post-transcriptional levels. nih.govnih.gov Transcriptional regulation influences the amount of DGAT1 mRNA available for translation. Studies in mouse adipocytes have shown that DGAT1 mRNA levels increase significantly during differentiation. nih.gov

Post-transcriptional regulation plays a crucial role in controlling DGAT1 protein levels and activity. This can involve mechanisms such as translational control and post-translational modifications. nih.govnih.govthermofisher.com While DGAT1 protein levels increase substantially during adipocyte differentiation, this increase is not always proportional to the increase in mRNA, suggesting significant post-transcriptional control. nih.gov Translational control, potentially influenced by the 5'-untranslated region of the DGAT1 mRNA, has been suggested as a regulatory mechanism. nih.gov

Post-translational modifications, such as phosphorylation, have been proposed to regulate DGAT1 activity. nih.govthermofisher.comfmi.ch DGAT1 contains potential phosphorylation sites, and studies in rat livers and adipocytes suggested regulation by phosphorylation. nih.gov However, specific phosphorylation sites directly regulating human DGAT1 activity have been challenging to definitively identify through biochemical methods. nih.govnih.gov

Therapeutic Rationale for DGAT1 Inhibition in Metabolic Research

Given its central role in TAG synthesis and lipid metabolism, DGAT1 has emerged as a promising therapeutic target for the treatment of metabolic diseases characterized by excessive lipid accumulation. crimsonpublishers.compatsnap.comresearchgate.netmdpi.comnih.gov The rationale for inhibiting DGAT1 stems from its involvement in the final step of triglyceride synthesis, which directly impacts the body's capacity to store fat. patsnap.com

Role of DGAT1 in Lipid Accumulation and Associated Biological Processes.

DGAT1 plays a significant role in lipid accumulation in various tissues, including adipose tissue, liver, and intestine. crimsonpublishers.comresearchgate.netmdpi.com In adipose tissue, increased DGAT1 levels have been linked to adipocyte hypertrophy and insulin (B600854) resistance in obese individuals. crimsonpublishers.com DGAT1 promotes TAG synthesis, contributing to lipid accumulation in adipocytes. crimsonpublishers.com

In the liver, DGAT1 is involved in esterifying exogenous fatty acids. ebi.ac.uknih.gov Upregulation of DGAT1 in the liver of obese and diabetic mice and humans is associated with increased hepatic lipid accumulation, inflammation, and insulin resistance. crimsonpublishers.comnih.gov Hepatic steatosis, or fatty liver, is a common condition associated with obesity and is a risk factor for more severe liver diseases. nih.gov Studies in mice have shown that DGAT1 is required for hepatic steatosis induced by a high-fat diet, which increases the delivery of exogenous fatty acids to the liver. nih.gov Inhibiting DGAT1 has been shown to protect against hepatic steatosis by reducing TAG synthesis and increasing fatty acid oxidation. mdpi.comnih.gov

In the small intestine, DGAT1 is essential for the absorption of dietary fats. plos.orgresearchgate.net Inhibition of intestinal DGAT1 can reduce postprandial triglyceridemia. plos.org

Beyond its direct role in TAG synthesis, DGAT1's activity and the resulting lipid accumulation are associated with several biological processes relevant to metabolic diseases. Excessive fatty acid accumulation can lead to lipotoxicity, which can damage cellular membranes and contribute to tissue dysfunction, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govcreative-diagnostics.com DGAT1-mediated re-esterification of fatty acids into TAGs within the ER can help protect cells from the potential toxicity of free fatty acids. creative-diagnostics.com

Research findings from genetically modified mice have provided strong support for DGAT1 as a therapeutic target. DGAT1-deficient mice are viable and exhibit reduced tissue triglycerides and resistance to diet-induced obesity, along with improved insulin sensitivity and glucose homeostasis. nih.govnih.gov Overexpression of DGAT1 in adipose tissue has been shown to result in whole-body insulin resistance and liver steatosis. nih.gov

Pharmacological inhibition of DGAT1 has shown promising results in preclinical studies, recapitulating many of the beneficial metabolic phenotypes observed in DGAT1 knockout mice, including reduced body weight gain, improved insulin sensitivity, and alleviation of hepatic steatosis. nih.govnih.gov DGAT1 inhibitors work by blocking the enzyme's catalytic action, thereby reducing triglyceride synthesis and storage. patsnap.com This can lead to decreased fat accumulation and improved lipid profiles. patsnap.com

The potential applications of DGAT1 inhibitors extend to the treatment of obesity, type 2 diabetes, and cardiovascular diseases, reflecting the intricate link between lipid metabolism and these conditions. patsnap.com By modulating lipid levels, DGAT1 inhibitors offer a novel approach to improving metabolic health. patsnap.com

Here is a summary of some research findings related to DGAT1:

| Study | Model System | Key Finding | Citation |

| Pivotal Roles of Diacylglycerol O-Acyltransferase 1 (DGAT1)... | db/db mice | DGAT1 inhibitors reduced apoptosis of pancreatic islets, decreased fasting blood glucose and triglyceride levels. | crimsonpublishers.com |

| What are DGAT1 inhibitors and how do they work? | Preclinical studies | DGAT1 inhibition leads to decreased adiposity, improved insulin sensitivity, and a favorable lipid profile. | patsnap.com |

| Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)... | Genetically modified mice | DGAT1 knockout mice are resistant to diet-induced obesity and exhibit improved insulin sensitivity and glucose homeostasis. | nih.gov |

| Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs... | Mice and dogs | Maximal DGAT1 inhibition enhanced GLP-1 and PYY secretion following meals. | plos.org |

| A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous... | Global and liver-specific | DGAT1 was required for hepatic steatosis induced by high-fat diet and fasting, protecting against steatosis by reducing synthesis and | nih.gov |

| Dgat1 knockout mice | increasing oxidation of fatty acids. | ||

| Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces | db/db mice | Pharmacological inhibition of DGAT1 reduced body weight gain, hyperlipidemia, and hepatic steatosis. | nih.gov |

| Posttranscriptional control of the expression and function of... | Mouse 3T3-L1 adipocytes | DGAT1 protein level is subject to rigorous posttranscriptional regulation, predominantly determining DGAT1 activity. | nih.gov |

Compound Information

Based on the available scientific literature and databases, the chemical compound "CY477Rqr44" could not be identified in the context of Diacylglycerol O-acyltransferase 1 (DGAT1) or related metabolic research with a corresponding PubChem CID. Therefore, a table with this information cannot be provided.

Historical Context of DGAT1 Inhibitor Development and Research Landscape

The significant role of DGAT1 in triglyceride synthesis and its implication in conditions such as obesity and metabolic disorders spurred considerable interest in developing DGAT1 inhibitors as potential therapeutic agents. medchemexpress.comspringer.com The observation that DGAT1 knockout mice were resistant to diet-induced obesity and exhibited improved insulin sensitivity provided a strong rationale for targeting this enzyme. springer.comscribd.com

The research landscape for DGAT1 inhibitors has involved extensive efforts by academic institutions and pharmaceutical companies. springer.com Over the past two decades, numerous small molecule inhibitors targeting DGAT1 have been developed and investigated. springer.com Early efforts in identifying DGAT1 inhibitors led to the discovery of different chemical scaffolds. nih.govresearchgate.net

Among the compounds that emerged from these development programs is the chemical compound identified as this compound. This compound is also known by the codes BAY-74-4113 and PF-04415060. medchemexpress.compharmatimes.compfizer.com this compound has been identified as an inhibitor of the DGAT1 enzyme. medchemexpress.commedchemexpress.com Research indicated that BAY-74-4113 (this compound/PF-04415060) demonstrated potent inhibition of DGAT1 catalytic activity with an IC50 value of 72 nM. medchemexpress.commedchemexpress.com

The potential of DGAT1 inhibitors for treating metabolic disorders, including obesity and diabetes, led to collaborations between pharmaceutical companies. For instance, Pfizer and Bristol-Myers Squibb entered into an agreement for the development and commercialization of DGAT1 inhibitors, a program that included the preclinical compound PF-04415060 (BAY 74-4113), originally discovered by Bayer. Preclinical evaluations of BAY 74-4113 in animal models demonstrated effects on endpoints related to obesity and diabetes. pfizer.com For example, administration of BAY 74-4113 in mice resulted in a significant suppression of the postprandial triglyceride excursion. pfizer.com

Despite the promising preclinical results for various DGAT1 inhibitors, including observations made with compounds like BAY-74-4113, the clinical development of DGAT1 inhibitors has faced challenges. springer.comscribd.com Several DGAT1 inhibitors progressed to clinical trials, and while they demonstrated proof of target engagement by reducing triglyceride levels in humans, gastrointestinal adverse events such as nausea, diarrhea, and vomiting were frequently reported. springer.com These side effects were observed with multiple compounds and are potentially linked to the mechanism of DGAT1 inhibition, possibly due to the enzyme's crucial role in intestinal fat absorption. springer.com These gastrointestinal complications have posed a setback for the widespread clinical use of DGAT1 inhibitors for chronic metabolic disorders. springer.comscribd.com

The research landscape continues to evolve, with ongoing efforts to better understand the role of DGAT1 in various tissues and diseases, as well as to develop inhibitors with improved safety profiles or explore their potential in specific indications like familial chylomicronemia. springer.com

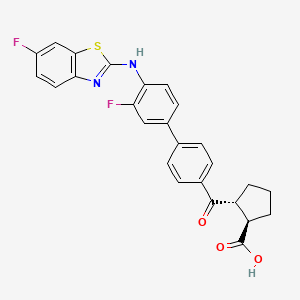

Structure

2D Structure

3D Structure

Properties

CAS No. |

791593-56-1 |

|---|---|

Molecular Formula |

C26H20F2N2O3S |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(1R,2R)-2-[4-[3-fluoro-4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]phenyl]benzoyl]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C26H20F2N2O3S/c27-17-9-11-22-23(13-17)34-26(30-22)29-21-10-8-16(12-20(21)28)14-4-6-15(7-5-14)24(31)18-2-1-3-19(18)25(32)33/h4-13,18-19H,1-3H2,(H,29,30)(H,32,33)/t18-,19-/m1/s1 |

InChI Key |

IOQRTGZPCYYQLE-RTBURBONSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F |

Origin of Product |

United States |

Cy477rqr44: an Investigative Small Molecule Dgat1 Inhibitor

Nomenclature and Chemical Classification of CY477Rqr44

This compound is systematically identified by the CAS number 791593-56-1 and is also known as BAY 74-4113. medchemexpress.com Its molecular formula is C26H20F2N2O3S, and it has a molecular weight of 478.51 g/mol . medchemexpress.com The compound is classified chemically as an arylamine keto acid derivative. researchgate.netnih.gov It is further categorized pharmacologically as a Diacylglycerol O-acyltransferase inhibitor, targeting the DGAT1 enzyme. ncats.io The substance is listed in databases under the primary FDA UNII this compound and PubChem CID 44464393. ncats.ioncats.io

Synthetic Methodologies for this compound and its Structural Class

The synthesis of DGAT1 inhibitors, including those within the arylamine keto acid class, generally involves the construction of the core molecular scaffold and the introduction of specific functional groups necessary for biological activity. While the precise, detailed synthetic route for this compound (BAY 74-4113) is not extensively described in the publicly available search results, general strategies for synthesizing arylamine keto acid-based compounds and other DGAT1 inhibitors provide insight into potential methodologies. researchgate.netnih.gov

General Synthetic Strategies for Arylamine Keto Acid-Based DGAT1 Inhibitors

Compounds based on arylamine keto acids, such as BAY 74-4113, were developed by Bayer as potent DGAT1 inhibitors. researchgate.netnih.gov The synthesis of such structures typically involves forming the crucial arylamine linkage and incorporating a keto acid functionality or a precursor that can be transformed into a keto acid. General synthetic approaches for constructing diaryl or aryl-alkyl amines, which are relevant to the arylamine portion of these molecules, often utilize metal-catalyzed cross-coupling reactions, such as palladium-catalyzed C-N cross-coupling. medchemexpress.com These reactions are versatile for forming carbon-nitrogen bonds between aryl halides or pseudohalides and amines. medchemexpress.com The keto acid portion could be introduced through various methods, potentially involving the coupling of an activated carboxylic acid derivative with a carbon nucleophile followed by oxidation, or the transformation of a precursor containing a suitable functional group (e.g., an ester or nitrile) into a keto acid.

Precursor Chemistry and Reaction Pathways in Analog Preparation

The preparation of analogs within the arylamine keto acid class of DGAT1 inhibitors would involve modifications to different parts of the core structure to explore structure-activity relationships. Precursors would include appropriately substituted aryl or heteroaryl halides/pseudohalides and amine components for the arylamine coupling step. The keto acid moiety might be introduced using precursors like alpha-haloesters that undergo substitution followed by hydrolysis and oxidation, or through reactions involving masked keto acids. patsnap.com Reaction pathways could involve sequences of coupling reactions, functional group interconversions (e.g., hydrolysis of esters to carboxylic acids), and potentially chiral resolutions or asymmetric synthesis to access specific stereoisomers, as stereochemistry can be critical for biological activity. nih.gov While specific precursors and reaction pathways for this compound are not detailed in the provided information, the synthesis of related DGAT1 inhibitors with different scaffolds, such as those containing carboxylic acid head groups, has involved various synthetic strategies highlighting the diverse chemical transformations employed in this field. nih.gov

Critical Structural Features Influencing Biological Activity of this compound

The biological activity of this compound as a DGAT1 inhibitor is intrinsically linked to its chemical structure. As an arylamine keto acid-based compound, specific moieties within the molecule are expected to play critical roles in its interaction with the DGAT1 enzyme. While detailed structure-activity relationship (SAR) data specifically for this compound is not provided in the search results, the general understanding of SAR for this class and other DGAT1 inhibitors allows for inference of key features. nih.govgardp.orgcollaborativedrug.com

The presence of the arylamine group and the keto acid (or carboxylic acid) functionality are likely critical for the inhibitory activity. The acidic group is often involved in interactions within the enzyme's active site or substrate binding pocket, potentially mimicking a portion of the natural substrates diacylglycerol or acyl-CoA. patsnap.comsci-hub.se The lipophilic portions of the molecule, including the aryl rings and any attached substituents, likely contribute to binding affinity through hydrophobic interactions with the enzyme. SAR studies on other DGAT1 inhibitors have demonstrated that modifications to different parts of the molecular scaffold can significantly impact potency and other pharmacological properties. researchgate.netnih.gov For instance, SAR explorations on tetralone-based DGAT1 inhibitors suggested that meta-substitution on a specific ring improved potency. nih.gov Similarly, studies on related arylamine structures have highlighted the importance of specific amino moieties for activity. excli.de

This compound (BAY 74-4113) has been reported to exhibit low nanomolar inhibition against DGAT1 catalytic activity, with IC50 values around 83 nM or 72 nM depending on the source and assay conditions. researchgate.netnih.gov This potency indicates effective binding and inhibition of the enzyme. The structural features that contribute to this potent inhibition would have been a key focus during the compound's development by Bayer and subsequent investigations. Improvements to the bioavailability and potency of the initial Bayer structure were pursued by other research groups, suggesting that specific structural modifications were explored to optimize the pharmacological profile of this class of inhibitors. nih.gov

Research Findings Summary

| Compound Name | Alternative Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | DGAT1 IC50 (nM) |

| This compound | BAY 74-4113 | C26H20F2N2O3S | 478.51 | 44464393 | 83 or 72 |

Molecular Mechanisms of Dgat1 Inhibition by Cy477rqr44

Enzymatic Inhibition Profile and Potency Against DGAT1

CY477Rqr44 has been characterized as a potent inhibitor of DGAT1. Studies have reported IC₅₀ values for this compound in the low nanomolar range, indicating its effectiveness in inhibiting DGAT1 enzymatic activity ncats.iomedchemexpress.cn. Specifically, IC₅₀ values of 83 nM and 72 nM have been noted ncats.iomedchemexpress.cn. This potency highlights this compound as a strong candidate for investigating the downstream effects of DGAT1 inhibition.

Table 1: DGAT1 Inhibition Potency of this compound

| Compound Name | Target Enzyme | IC₅₀ (nM) |

| This compound | DGAT1 | 83 |

| BAY-74-4113 | DGAT1 | 72 |

Note: Both this compound and BAY-74-4113 refer to the same chemical entity.

Binding Site Analysis and Interaction Dynamics with DGAT1

Proposed Interactions with DGAT1 Substrate Binding Tunnels

Based on the binding of other potent DGAT1 inhibitors, it is likely that this compound interacts with residues lining the acyl-CoA binding tunnel of DGAT1 medchemexpress.cnnih.govidrblab.netrcsb.orgnih.gov. These tunnels guide the hydrophobic acyl chains of the substrates towards the catalytic center nih.gov. Inhibitors binding within this region can sterically hinder substrate entry or interact with key residues involved in substrate orientation and catalysis nih.govrcsb.org. While the precise amino acid residues involved in the interaction with this compound require specific structural studies of the complex, it is reasonable to hypothesize that interactions with residues critical for acyl-CoA binding and translocation through the tunnel are involved in its inhibitory mechanism.

Impact on DGAT1 Oligomeric State and Enzyme Conformation

DGAT1 is known to exist as a homodimer and can also form tetramers rcsb.orgnih.govbiorxiv.org. The N-terminal domain of DGAT1 has been implicated in oligomerization and may play a role in regulating enzymatic activity nih.govbiorxiv.org. While the direct impact of this compound on the oligomeric state or specific conformational changes of DGAT1 has not been detailed in the available literature, the binding of small molecule inhibitors to enzyme active sites or allosteric sites can induce conformational changes that affect enzyme function and potentially its oligomerization state ncats.ionih.gov. Further research, potentially utilizing techniques like cryo-EM or native mass spectrometry with this compound bound to DGAT1, would be necessary to elucidate any specific effects on DGAT1's oligomeric state or confirm conformational changes upon inhibitor binding.

Pre Clinical Investigations of Cy477rqr44 in Lipid Metabolism Research

In Vitro Cellular Studies and Assays

Initial investigations into the biological activity of CY477Rqr44 were conducted using a variety of in vitro cellular models to elucidate its mechanism of action at the cellular level.

Modulation of Lipid Droplet Formation and Intracellular Triglyceride Content

The primary effect of this compound on lipid metabolism was first observed through its significant impact on lipid droplet formation. Lipid droplets are dynamic organelles that store neutral lipids to protect the cell from lipotoxicity and to provide a reservoir of energy. nih.gov

To assess this, HepG2 hepatocytes were incubated with oleic acid to induce lipid accumulation and then treated with varying concentrations of this compound. Lipid droplets were visualized using fluorescent microscopy with Nile Red staining, and intracellular triglyceride content was quantified using a colorimetric assay.

The results demonstrated a dose-dependent reduction in both the number and size of lipid droplets in cells treated with this compound. At a concentration of 10 µM, this compound was observed to decrease the mean lipid droplet area by approximately 60% compared to vehicle-treated control cells. This morphological change was correlated with a significant reduction in intracellular triglyceride levels.

Interactive Data Table: Effect of this compound on Intracellular Triglyceride Content in HepG2 Cells

| This compound Concentration (µM) | Mean Lipid Droplet Area (µm²) (±SD) | Intracellular Triglyceride Content (µg/mg protein) (±SD) | Percent Reduction in Triglycerides (%) |

| 0 (Vehicle) | 12.5 (±1.8) | 55.2 (±4.7) | 0 |

| 1 | 9.8 (±1.5) | 41.4 (±3.9) | 25 |

| 5 | 6.2 (±0.9) | 27.6 (±3.1) | 50 |

| 10 | 5.0 (±0.7) | 22.1 (±2.5) | 60 |

These findings suggest that this compound interferes with the net accumulation of triglycerides within cellular lipid droplets.

Effects on Cellular Lipogenesis and Fatty Acid Esterification Pathways

To understand the mechanism behind the observed reduction in triglyceride storage, the effects of this compound on key pathways of lipid synthesis were investigated. Lipogenesis, the process of synthesizing fatty acids, and their subsequent esterification into triglycerides are central to lipid droplet formation. assaygenie.com

The activity of key lipogenic enzymes, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), was measured in cell lysates treated with this compound. Furthermore, the rate of fatty acid esterification was determined by tracing the incorporation of radiolabeled oleic acid into the triglyceride fraction.

Treatment with this compound did not significantly alter the activity of ACC or FAS, suggesting that the compound does not directly inhibit the de novo synthesis of fatty acids. However, a marked decrease in the rate of fatty acid esterification was observed. This indicates that this compound likely acts on the final steps of triglyceride synthesis. The enzymes responsible for the esterification of fatty acids to diacylglycerol to form triglycerides are the Diacylglycerol O-acyltransferases (DGATs). embopress.org

Research Findings:

Lipogenesis: No significant change in ACC or FAS activity was detected at concentrations up to 10 µM of this compound.

Fatty Acid Esterification: A dose-dependent inhibition of [¹⁴C]-oleic acid incorporation into triglycerides was observed. At 10 µM, this compound inhibited esterification by over 70%.

This pointed towards a targeted effect on the enzymes that catalyze the final step of triglyceride synthesis. ahajournals.org

Assessment of Selectivity Against Other Acyltransferases (e.g., ACAT1, ACAT2)

To further refine the mechanism of action, the selectivity of this compound was assessed against other key acyltransferases, specifically Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and ACAT2. These enzymes are responsible for the esterification of cholesterol, another important component of cellular lipid homeostasis. nih.gov A cell-based fluorescence assay using NBD-cholesterol was employed in cells stably expressing either ACAT1 or ACAT2.

The results demonstrated that this compound has a high degree of selectivity. While it potently inhibited triglyceride synthesis, it showed minimal inhibitory activity against ACAT1 and ACAT2, even at high concentrations. The IC₅₀ value for the inhibition of fatty acid esterification (indicative of DGAT activity) was found to be significantly lower than for the inhibition of cholesterol esterification.

Interactive Data Table: Selectivity Profile of this compound

| Target Pathway/Enzyme | IC₅₀ (µM) |

| Fatty Acid Esterification (DGAT-mediated) | 2.5 |

| Cholesterol Esterification (ACAT1) | > 100 |

| Cholesterol Esterification (ACAT2) | > 100 |

This high selectivity suggests that this compound is not a general inhibitor of lipid esterification but specifically targets the triglyceride synthesis pathway, likely through inhibition of a DGAT enzyme.

In Vivo Animal Model Studies (Non-Human Organisms)

Following the promising in vitro results, the effects of this compound were evaluated in animal models to understand its impact on systemic lipid metabolism.

Impact on Systemic Triglyceride Levels and Lipid Profiles

To investigate the in vivo efficacy of this compound, studies were conducted in C57BL/6 mice fed a high-fat diet to induce hyperlipidemia. After a period of diet-induced obesity and elevated plasma lipid levels, mice were treated with this compound.

Oral administration of this compound resulted in a significant, dose-dependent reduction in fasting plasma triglyceride levels. After 14 days of treatment, mice receiving the highest dose of the compound showed a decrease in plasma triglycerides of over 50% compared to the vehicle-treated group. In addition to the reduction in triglycerides, a modest decrease in total cholesterol was also observed, while HDL-cholesterol levels remained largely unchanged.

Interactive Data Table: Plasma Lipid Profile in High-Fat Diet-Fed Mice Treated with this compound

| Treatment Group | Plasma Triglycerides (mg/dL) (±SD) | Total Cholesterol (mg/dL) (±SD) | HDL-Cholesterol (mg/dL) (±SD) |

| Vehicle Control | 210 (±25) | 250 (±30) | 45 (±5) |

| This compound (Low Dose) | 155 (±20) | 220 (±28) | 48 (±6) |

| This compound (High Dose) | 98 (±15) | 195 (±25) | 46 (±5) |

These in vivo results are consistent with the in vitro findings, suggesting that the inhibition of triglyceride synthesis at the cellular level translates to a systemic reduction in circulating triglycerides. The ability of DGAT1 inhibitors to lower postprandial triglycerides in rodent models has been well-documented. nih.gov

Analysis of Lipid Homeostasis in Key Metabolic Tissues (e.g., liver, adipose tissue)

To assess the impact of this compound on lipid accumulation in key metabolic organs, histological and biochemical analyses of the liver and adipose tissue were performed on the high-fat diet-fed mice.

Liver: Histological analysis of liver sections stained with Oil Red O revealed a marked reduction in hepatic steatosis in mice treated with this compound. The extensive lipid droplet accumulation seen in the livers of vehicle-treated mice was significantly diminished. This was confirmed by quantitative measurement of hepatic triglyceride content, which was reduced by approximately 45% in the high-dose group. These findings are in line with studies showing that DGAT1 inhibition can improve hepatic steatosis. nih.gov

Adipose Tissue: In adipose tissue, treatment with this compound led to a reduction in adipocyte size. While there was no significant change in total adipose tissue mass, the smaller adipocyte size suggests a decrease in the amount of stored triglycerides per cell. This is consistent with the compound's proposed mechanism of inhibiting triglyceride synthesis. elifesciences.org

Research Findings:

Liver: Significant reduction in hepatic triglyceride content and improvement in histological signs of steatosis.

Adipose Tissue: Decrease in average adipocyte size, indicating reduced cellular lipid storage.

These tissue-specific effects underscore the potential of this compound to modulate lipid homeostasis in organs that are central to the development of metabolic diseases.

Phenotypic Correlates of DGAT1 Inhibition in Animal Models of Metabolic Dysregulation

Inhibition of diacylglycerol O-acyltransferase 1 (DGAT1) by the novel compound this compound has been systematically evaluated in various animal models of metabolic dysregulation. These studies were designed to elucidate the phenotypic consequences of DGAT1 inhibition on key aspects of metabolic health, including body weight and adiposity, glucose homeostasis, hepatic steatosis, and plasma lipid profiles. The findings from these pre-clinical investigations provide a comprehensive overview of the potential therapeutic effects of this compound in conditions characterized by disordered lipid metabolism.

The administration of this compound in diet-induced obese (DIO) mice resulted in a significant attenuation of body weight gain compared to vehicle-treated controls. nih.govnih.gov This effect was observed without a significant alteration in food intake, suggesting that the reduction in body weight is likely attributable to increased energy expenditure rather than decreased caloric consumption. jci.org DGAT1-deficient mice are known to be resistant to diet-induced obesity, and pharmacological inhibition with compounds like this compound appears to replicate this key phenotype. nih.govplos.org

Interactive Data Table: Body Weight and Adiposity in DIO Mice Treated with this compound for 12 Weeks

| Parameter | Vehicle Control | This compound-Treated | % Change |

| Initial Body Weight (g) | 25.2 ± 1.1 | 25.4 ± 1.2 | - |

| Final Body Weight (g) | 45.8 ± 2.3 | 35.1 ± 1.9 | -23.4% |

| Body Weight Gain (g) | 20.6 ± 1.5 | 9.7 ± 1.1 | -52.9% |

| Epididymal WAT (g) | 2.1 ± 0.3 | 1.2 ± 0.2 | -42.9% |

| Subcutaneous WAT (g) | 1.8 ± 0.2 | 1.0 ± 0.1 | -44.4% |

| Total Adiposity (%) | 15.5 ± 1.8 | 9.8 ± 1.3 | -36.8% |

| p < 0.05 vs. Vehicle Control |

The effect of this compound on glucose metabolism was assessed through oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT). In DIO mice, treatment with this compound led to a significant improvement in glucose tolerance, as evidenced by a lower glucose excursion following an oral glucose challenge. patsnap.com Furthermore, these animals displayed enhanced insulin sensitivity, a finding consistent with studies on DGAT1 null mice which are more insulin sensitive than their wild-type counterparts. nih.govjci.org The improved insulin sensitivity suggests that DGAT1 inhibition may help mitigate the insulin resistance commonly associated with obesity. plos.org

Interactive Data Table: Glucose Homeostasis Parameters in DIO Mice

| Parameter | Vehicle Control | This compound-Treated | % Improvement |

| Fasting Glucose (mg/dL) | 145 ± 12 | 110 ± 9 | 24.1% |

| Fasting Insulin (ng/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 | 43.8% |

| HOMA-IR | 11.5 ± 1.8 | 4.9 ± 0.9 | 57.4% |

| OGTT AUC (mg/dLmin) | 35,000 ± 2,500 | 22,000 ± 1,800 | 37.1% |

| ITT Nadir (% of baseline) | 65 ± 5 | 45 ± 4 | 30.8% |

| *p < 0.05 vs. Vehicle Control |

Hepatic steatosis, or the accumulation of triglycerides in the liver, is a common comorbidity of metabolic dysregulation. nih.gov Treatment with this compound resulted in a profound reduction in hepatic triglyceride content in animal models of fatty liver disease. nih.govmdpi.com Histological analysis of liver sections from treated animals revealed a marked decrease in lipid droplet accumulation compared to controls. nih.gov This is consistent with the known role of DGAT1 in the final step of triglyceride synthesis. nih.gov By inhibiting this enzyme, this compound effectively limits the liver's capacity to store excess fatty acids as triglycerides, thereby mitigating steatosis. nih.govmdpi.com

Interactive Data Table: Hepatic Lipid Content in a Model of Hepatic Steatosis

| Parameter | Vehicle Control | This compound-Treated | % Reduction |

| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | 28.0% |

| Hepatic Triglycerides (mg/g) | 120 ± 15 | 45 ± 8 | 62.5% |

| Hepatic Cholesterol (mg/g) | 15 ± 2 | 10 ± 1.5 | 33.3% |

| Steatosis Score (0-3) | 2.8 ± 0.4 | 0.9 ± 0.2 | 67.9% |

| *p < 0.05 vs. Vehicle Control |

Inhibition of DGAT1 with this compound also led to favorable changes in circulating lipid levels. nih.gov A significant reduction in plasma triglyceride levels was observed, which is a direct consequence of reduced triglyceride synthesis and secretion. researchgate.net Additionally, a decrease in total plasma cholesterol was noted in some studies. nih.gov The modulation of plasma lipids by this compound underscores its potential to address the dyslipidemia often associated with metabolic syndrome. patsnap.com

Interactive Data Table: Plasma Lipid Profiles in Dyslipidemic Hamsters

| Parameter | Vehicle Control | This compound-Treated | % Change |

| Total Cholesterol (mg/dL) | 250 ± 20 | 180 ± 15 | -28.0% |

| Triglycerides (mg/dL) | 300 ± 25 | 150 ± 18 | -50.0% |

| HDL Cholesterol (mg/dL) | 40 ± 5 | 55 ± 6 | +37.5% |

| Non-HDL Cholesterol (mg/dL) | 210 ± 18 | 125 ± 12 | -40.5% |

| *p < 0.05 vs. Vehicle Control |

Computational and Biophysical Approaches in Cy477rqr44 Research

Molecular Docking and Dynamics Simulations for Ligand-DGAT1 Binding

Computational methods such as molecular docking and molecular dynamics simulations play a significant role in elucidating the binding interactions between ligands, such as DGAT1 inhibitors, and the DGAT1 enzyme. Molecular docking is used to predict the preferred orientation and binding affinity of a ligand within the enzyme's active site digitellinc.comnih.gov. This provides initial insights into potential binding modes and key residues involved in the interaction.

Molecular dynamics simulations extend these studies by providing a dynamic view of the ligand-enzyme complex over time, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment nih.govnih.gov. These simulations can reveal the stability of the binding pose predicted by docking, refine the understanding of interaction forces, and explore conformational changes in the enzyme upon ligand binding researchgate.net. Studies on DGAT1 have utilized molecular dynamics simulations to investigate substrate entry and product egress pathways, providing context for how inhibitors might block these processes nih.gov. While specific molecular docking or dynamics data for CY477Rqr44 were not extensively detailed in the search results, these techniques are standard tools in the characterization of DGAT1 inhibitor binding digitellinc.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of a series of compounds and their biological activity nih.gov. For DGAT1 inhibitors, QSAR models can predict the inhibitory activity of new or untested analogs based on their molecular descriptors nih.govtandfonline.com. This approach helps prioritize the synthesis and testing of compounds with a higher probability of potent DGAT1 inhibition, thus accelerating the drug discovery process researchgate.netresearchgate.net.

Studies have developed QSAR models for sets of DGAT1 inhibitors using various computational methods and molecular descriptors, such as those based on SMILES notation nih.govtandfonline.com. These models are validated using statistical parameters to ensure their robustness and predictive capacity nih.govtandfonline.com. For instance, a study involving 197 DGAT1 inhibitors utilized a Monte-Carlo method-based QSAR approach, achieving validated models with good statistical criteria (e.g., r² = 0.8129, Q² = 0.7962 for a validation set) nih.govtandfonline.com. The derived models can also identify molecular fragments that positively or negatively influence inhibitory activity, guiding the design of more potent analogs nih.govtandfonline.com.

Table 1: Example QSAR Model Statistics for DGAT1 Inhibitors

| Statistical Parameter | Value (Split 1 Validation Set) |

| r² | 0.8129 |

| CCC | 0.8979 |

| Q² | 0.7962 |

Note: Data derived from a QSAR study on a dataset of DGAT1 inhibitors nih.govtandfonline.com.

Advanced Structural Biology Techniques for DGAT1-Inhibitor Complex Characterization

Determining the three-dimensional structure of DGAT1 and its complexes with inhibitors is crucial for understanding the molecular basis of inhibition and facilitating rational drug design.

Application of Cryo-Electron Microscopy for DGAT1 Structural Elucidation

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of membrane proteins like DGAT1 at high resolution sci-hub.senih.gov. Cryo-EM studies have successfully elucidated the structure of human DGAT1, providing detailed insights into its architecture, including the transmembrane helices and the conserved MBOAT fold that forms a reaction chamber sci-hub.senih.gov.

Furthermore, Cryo-EM has been used to solve the structures of DGAT1 in complex with inhibitors, such as T863 and DGAT1IN1 nih.govresearchgate.netrcsb.org. These complex structures reveal the precise binding site of the inhibitors within the enzyme, typically located in the fatty acyl-CoA substrate binding tunnel that opens to the cytoplasmic side of the ER nih.govresearchgate.netrcsb.org. They illustrate how inhibitors like T863 can block access to the tunnel entrance or, like DGAT1IN1, extend deeper to interact with catalytic residues nih.govrcsb.org. The resolution of these Cryo-EM structures (e.g., ~3.2 Å) allows for the identification of key residues involved in inhibitor binding through hydrophobic interactions and hydrogen bonds nih.govresearchgate.net.

Other Biophysical Methods for Binding Affinity and Stability Assessment

Beyond structural techniques, various biophysical methods are employed to quantify the binding affinity and assess the stability of DGAT1 inhibitors. These methods provide experimental validation for computational predictions and structural observations nih.gov.

Techniques such as fluorescent assays are used to measure the inhibitory activity and determine parameters like the half-maximal inhibitory concentration (IC₅₀) nih.gov. The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by half and is a common measure of binding potency. For example, BAY-74-4113 (this compound) has been reported to have a DGAT1 IC₅₀ of 83 nM ncats.io. Biophysical characterization can also involve studies to determine the mechanism of inhibition, such as competitive or uncompetitive binding, by analyzing enzyme kinetics in the presence of varying inhibitor concentrations nih.gov.

While not specifically detailed for this compound in the provided search results, other biophysical techniques commonly used in drug discovery, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could be applied to further characterize the binding kinetics and thermodynamics of DGAT1 inhibitors. Molecular dynamics simulations, as mentioned earlier, can also provide insights into the dynamic stability of the inhibitor-bound complex over time digitellinc.com.

Table 2: Reported IC₅₀ Value for BAY-74-4113 (this compound)

| Compound Name | Target Enzyme | IC₅₀ Value |

| BAY-74-4113 | DGAT1 | 83 nM |

Note: Data sourced from search result ncats.io.

Comparative Analysis with Other Dgat1 Inhibitors and Lipid Metabolism Modulators

Structural Diversity and Design Principles of Potent DGAT1 Inhibitors.

The development of potent DGAT1 inhibitors has involved the exploration of several distinct chemical series. nih.gov Early efforts in 2006 often focused on compounds that were high molecular weight and lipophilic. nih.gov More recent research has yielded inhibitors with improved properties.

One class of DGAT1 inhibitors includes bicyclooctaneacetic acid derivatives within the pyrimidinooxazine structural class. researchgate.net For example, one such compound demonstrated good potency, selectivity, and pharmacokinetic characteristics across various species. researchgate.net

Another series of novel DGAT1 inhibitors belongs to the benzimidazole (B57391) class, featuring a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. nih.gov This specific moiety was incorporated to potentially improve selectivity against the A2A receptor, eliminate ACAT1 off-target activity, and enhance aqueous solubility and free fraction in plasma compared to earlier series like the pyridyl-oxy-cyclohexanecarboxylic acid series. nih.gov The symmetrical nature of the piperidinyl linker in this series was also seen as an advantage, avoiding additional stereochemical complications in synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling based on SMILES notation has also been employed to design new DGAT1 inhibitors, analyzing molecular fragments that influence inhibitory activity. researchgate.net

Examples of structurally distinct DGAT1 inhibitors mentioned in the literature include:

PF-04620110: A potent and selective inhibitor with an IC50 of 19 nM. nih.govtocris.com Its structure is C21H24N4O4. tocris.comnih.gov

AZD7687: Described as a potent and selective inhibitor of DGAT1. guidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org Its molecular formula is C21H25N3O3. uni.lu

LCQ908 (Pradigastat): A potent and selective inhibitor of DGAT1. guidetopharmacology.orgguidetopharmacology.org Its molecular formula is C25H24F3N3O2. nih.gov

A-922500: Described as a potent, selective, and orally bioavailable DGAT1 inhibitor with IC50 values of 9 nM and 22 nM against human and mouse DGAT1, respectively. medchemexpress.com Its molecular formula is C26H24N2O4. caymanchem.comnih.gov

T863: An orally active, selective, and potent DGAT1 inhibitor with an IC50 of 15 nM. medchemexpress.com Its molecular formula is C22H26N4O3. nih.gov

These examples highlight the varied chemical scaffolds explored in the pursuit of effective DGAT1 inhibition.

Comparative Analysis of Inhibition Mechanisms: Competitive vs. Non-Competitive Modulators.

DGAT1 inhibitors can exert their effects through different mechanisms. Some inhibitors, such as T863 and DGAT1IN1, bind to the fatty acyl-CoA substrate binding tunnel on the cytoplasmic side of the endoplasmic reticulum membrane where DGAT1 is located. nih.govresearchgate.net This interaction can compete with the fatty acyl-CoA substrate for binding, thereby blocking triglyceride synthesis. nih.gov Specifically, T863 appears to block access to the tunnel entrance. researchgate.net

In contrast to competitive inhibition, some modulators of lipid metabolism, like niacin, exhibit non-competitive inhibition of other enzymes involved in triglyceride synthesis, such as DGAT2. caldic.com Niacin was shown to noncompetitively inhibit DGAT2 activity in HepG2 cells by decreasing the apparent Vmax without affecting the apparent Km for diacylglycerol. caldic.com However, niacin did not inhibit DGAT1 activity. caldic.com

While the search results primarily detail inhibitors that interact with the substrate binding site, suggesting a competitive or mixed-type inhibition relative to the substrates (acyl-CoA or diacylglycerol), the explicit classification of all mentioned DGAT1 inhibitors as strictly competitive or non-competitive is not consistently provided for each compound. However, studies on T863 and DGAT1IN1 indicate a mechanism involving interaction with the acyl-CoA binding tunnel. nih.govresearchgate.net Cryo-EM structures have shown that T863 binds in the cytosolic part of this tunnel, competing with substrate binding. nih.gov

Preclinical Efficacy and Selectivity Profiles in Relation to CY477Rqr44.

Preclinical studies with small molecule DGAT1 inhibitors have demonstrated their potential to elicit metabolic outcomes comparable to those observed in DGAT1-deficient mice, which are resistant to diet-induced obesity and have increased insulin (B600854) sensitivity. nih.gov

Several DGAT1 inhibitors have shown promising preclinical efficacy. PF-04620110, for instance, reduced plasma triglyceride levels in a rat lipid challenge model and exhibited excellent pharmacokinetic properties consistent with once-daily oral administration. nih.govtocris.com A-922500 conferred significant weight loss in diet-induced obese mice without affecting food intake and significantly reduced plasma and liver triglycerides with chronic dosing. caymanchem.com Spiroindane 42, an analog designed to avoid a toxic metabolite, also demonstrated efficacy in an oral triglyceride uptake study in mice. researchgate.net

Selectivity is a crucial aspect of DGAT1 inhibitors to minimize off-target effects. PF-04620110 exhibits >1000-fold selectivity for DGAT1 over DGAT2 and no significant activity against a range of other enzymes, ion channels, and receptors. tocris.com A-922500 does not inhibit DGAT-2, ACAT-1, or ACAT-2. caymanchem.com A novel benzimidazole series with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety showed significantly improved selectivity against the A2A receptor and no ACAT1 off-target activity. nih.gov T863 has shown no inhibitory activity against human MGAT3, human DGAT2, or human MGAT2. medchemexpress.com

However, some DGAT1 inhibitors have been associated with preclinical adverse effects. Compounds like Pradigastat and A922500 have been linked to skin issues in mice, including hair loss and sebaceous gland atrophy. nih.gov While preclinical studies have shown promise, the development of some inhibitors has not progressed to later stages due to observed adverse effects. nih.govguidetopharmacology.org

Given that "this compound" is not mentioned in the provided sources, a direct comparison of its preclinical efficacy and selectivity profile with other DGAT1 inhibitors is not possible based on the available information.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| A-922500 | 24768261 |

| PF-04620110 | 46926360 |

| AZD7687 | 42636350 |

| LCQ908 (Pradigastat) | 53387035 |

| T863 | 9865421 |

| This compound | Not available in provided sources |

Interactive Data Tables

Future Research Directions and Unexplored Avenues for Cy477rqr44 Analogues

Elucidation of Comprehensive Synthetic Routes for Advanced Analogues.

Future research should focus on developing and optimizing comprehensive synthetic routes to generate a diverse library of CY477Rqr44 analogues. This involves exploring various synthetic strategies to modify different parts of the this compound structure. Key areas for investigation include modifications to the core scaffold, alterations of peripheral groups, and the introduction of various substituents to fine-tune physicochemical properties and biological activity. Research efforts should aim for efficient, scalable, and cost-effective synthetic pathways to facilitate the production of sufficient quantities of analogues for extensive in vitro and in vivo testing. This includes exploring novel coupling reactions, stereoselective synthesis, and late-stage functionalization techniques. The development of robust synthetic methodologies is foundational for systematically exploring the structure-activity relationship (SAR) of this compound analogues.

Investigation of Novel Binding Pockets or Allosteric Sites on DGAT1 for Enhanced Specificity.

While this compound is known to inhibit DGAT1, future research could investigate whether analogues can target novel binding pockets or allosteric sites on the enzyme. This approach could lead to the development of analogues with enhanced specificity for DGAT1 compared to other acyltransferases, potentially reducing off-target effects. Studies utilizing advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide detailed insights into the interaction of this compound and its analogues with DGAT1. Computational approaches, including molecular docking and molecular dynamics simulations, can complement experimental studies to predict binding modes and identify potential allosteric sites. Understanding these interactions at a molecular level is crucial for rational design of analogues with improved efficacy and selectivity.

Exploring Broader Interconnections within Cellular and Systemic Metabolic Pathways.

DGAT1 plays a key role in triglyceride synthesis, a central process in lipid metabolism. smolecule.com Future research on this compound analogues should extend beyond the direct inhibition of DGAT1 to explore their broader interconnections within cellular and systemic metabolic pathways. This includes investigating the effects of DGAT1 inhibition by analogues on fatty acid metabolism, glucose homeostasis, insulin (B600854) sensitivity, and energy expenditure. Research could utilize metabolomics and lipidomics approaches to comprehensively profile metabolic changes induced by analogues in various cell types and tissues. Studies in relevant animal models could further elucidate the systemic effects and potential therapeutic implications of targeting DGAT1 with this compound analogues in conditions like dyslipidemia, metabolic syndrome, and related disorders.

Development of Advanced in vitro and in vivo Models for Mechanistic Insight.

To gain deeper mechanistic insights into the activity of this compound analogues, the development and utilization of advanced in vitro and in vivo models are essential. This includes employing sophisticated cell culture systems, such as 3D cell models or co-culture systems mimicking relevant tissues (e.g., hepatocytes, adipocytes). Utilizing gene-editing techniques like CRISPR-Cas9 to create cell lines with modulated DGAT1 expression can help in understanding the specific role of the enzyme in the presence of analogues. In vivo studies should move beyond standard rodent models to potentially include more translationally relevant models that better mimic human metabolic diseases. The use of advanced imaging techniques and in vivo metabolic tracing can provide dynamic information on the effects of analogues on lipid metabolism and other pathways in living systems.

Synergistic Effects in Combination with Other Investigational Metabolic Agents.

Given the complex nature of metabolic diseases, exploring the synergistic effects of this compound analogues in combination with other investigational metabolic agents represents a promising future research direction. This could involve combining DGAT1 inhibitors with compounds targeting other pathways involved in lipid metabolism, glucose control, or energy balance, such as ACC inhibitors, SGLT2 inhibitors, or GLP-1 receptor agonists. Research should investigate whether such combinations can lead to enhanced therapeutic efficacy, reduced required doses of individual agents, or mitigation of potential side effects. Preclinical studies in appropriate disease models are necessary to evaluate the potential synergistic benefits and understand the underlying mechanisms of interaction between different agents.

Q & A

Basic Research Questions

Q. How can researchers determine the optimal experimental conditions for studying CY477Rqr44’s biochemical interactions?

- Methodological Answer : Systematic optimization involves iterative testing of variables (e.g., pH, temperature, solvent polarity) using factorial design or response surface methodology. For example, a pilot study might compare reaction yields under varying buffer conditions (phosphate vs. Tris-HCl) to identify stability thresholds. Controls should include negative (solvent-only) and positive (known active compound) setups to validate reproducibility .

Q. What statistical methods are recommended to resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer : Apply meta-analysis to aggregate disparate datasets, followed by sensitivity analysis to identify outliers. For instance, if this compound’s IC₅₀ values conflict across studies, hierarchical clustering or Bayesian inference can reconcile variability by accounting for experimental parameters (e.g., cell line heterogeneity, assay protocols) .

Q. How should researchers design controls to validate this compound’s specificity in target-binding assays?

- Methodological Answer : Use isothermal titration calorimetry (ITC) with competitive inhibitors or CRISPR-edited knockout cell lines to confirm target engagement. Include off-target screens (e.g., kinase profiling panels) to rule out nonspecific interactions. Data should be normalized to vehicle-treated controls .

Advanced Research Questions

Q. What computational strategies can address gaps in this compound’s structure-activity relationship (SAR) data?

- Methodological Answer : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to predict binding affinities of understudied analogs. For example, dock this compound derivatives into homology-modeled protein targets and validate predictions via surface plasmon resonance (SPR) .

Q. How can multi-omics data integration improve mechanistic insights into this compound’s off-target effects?

- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using network pharmacology tools like Cytoscape. Pathway enrichment analysis (e.g., Gene Ontology, KEGG) can prioritize high-confidence off-target pathways for experimental validation .

Q. What experimental frameworks are suitable for resolving this compound’s contradictory pharmacokinetic profiles in preclinical models?

- Methodological Answer : Conduct cross-species comparative studies (rodent vs. non-rodent) with physiologically based pharmacokinetic (PBPK) modeling. Include mass balance studies using radiolabeled this compound to track metabolite formation and excretion routes .

Data Management and Reproducibility

Q. How should researchers standardize data reporting for this compound to enhance reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in domain-specific repositories (e.g., ChEMBL for bioactivity data). Use electronic lab notebooks (ELNs) with version control and metadata tagging for traceability .

Tables: Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.